(S)-Acpa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

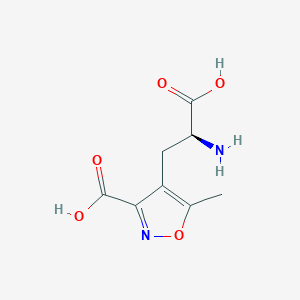

(S)-ACPA is a non-proteinogenic alpha-amino acid.

Applications De Recherche Scientifique

Diagnostic Applications in Rheumatoid Arthritis

(S)-Acpa is primarily recognized for its role in diagnosing rheumatoid arthritis (RA). It is a highly specific biomarker that can differentiate between RA and other conditions. The presence of ACPA is associated with a more severe disease course and joint damage.

Key Findings:

- A study indicated that ACPA assays have higher specificity (96-98%) compared to rheumatoid factor (RF), making them more reliable for early RA diagnosis .

- In a large dataset analysis, ACPA positivity was found in 71% of RA patients, highlighting its importance in clinical settings .

Data Table: ACPA vs. RF Performance Characteristics

| Characteristic | ACPA | RF |

|---|---|---|

| Sensitivity | 66% | 72% |

| Specificity | 96-98% | 90-92% |

| Positive Rate in RA | 71% | 53% |

| Positive Rate in Non-RA | 2% | 4% |

Prognostic Value

The quantification of individual ACPA reactivities has been linked to clinical measures of disease activity and inflammation. Research has shown that higher levels of ACPA correlate with increased disease severity and joint destruction, providing valuable prognostic information.

Case Studies:

- One study utilized a bead-based assay to measure multiple autoantibodies in serum and synovial fluid from RA patients, revealing that specific ACPA profiles could predict disease progression more accurately than conventional methods .

- Another investigation demonstrated that certain autoantibodies were significantly correlated with clinical disease activity index (CDAI) scores in both ACPA-positive and ACPA-negative RA patients, indicating their potential as biomarkers for monitoring disease activity .

Therapeutic Applications in Oncology

Recent studies have explored the potential of this compound in cancer therapy, particularly its antiproliferative effects on non-small cell lung cancer (NSCLC) cells.

Mechanism of Action:

This compound has been shown to exert its effects through the cannabinoid receptor type 1 (CB1R), leading to reduced proliferation and increased apoptosis of cancer cells. This suggests a novel therapeutic avenue for utilizing this compound in targeted cancer treatments.

Research Insights:

- In vitro studies demonstrated that this compound encapsulated in biocompatible nanoparticles exhibited sustained release and significant antiproliferative effects on NSCLC cells .

- The findings indicate that the use of this compound could enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

Propriétés

Formule moléculaire |

C8H10N2O5 |

|---|---|

Poids moléculaire |

214.18 g/mol |

Nom IUPAC |

4-[(2S)-2-amino-2-carboxyethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c1-3-4(2-5(9)7(11)12)6(8(13)14)10-15-3/h5H,2,9H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |

Clé InChI |

JDNMYUBSFDGCSX-YFKPBYRVSA-N |

SMILES |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

SMILES isomérique |

CC1=C(C(=NO1)C(=O)O)C[C@@H](C(=O)O)N |

SMILES canonique |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.